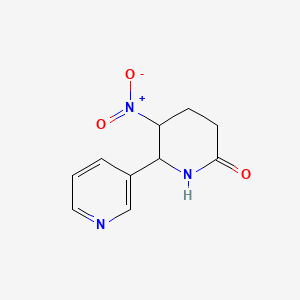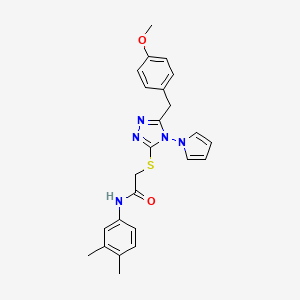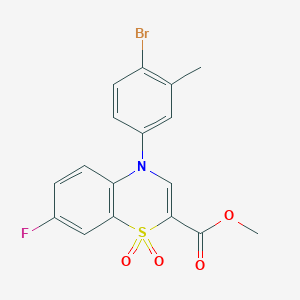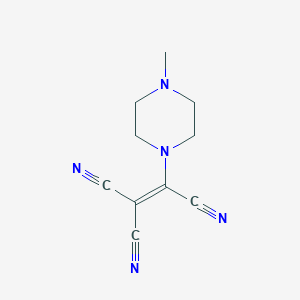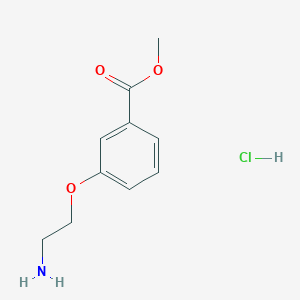![molecular formula C14H15F2NO B2751794 1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(2,4-difluorophenyl)ethan-1-one CAS No. 2320523-24-6](/img/structure/B2751794.png)
1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(2,4-difluorophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(2,4-difluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C14H15F2NO and its molecular weight is 251.277. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Advanced Building Blocks for Drug Discovery
1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(2,4-difluorophenyl)ethan-1-one and its derivatives are explored as advanced building blocks in drug discovery. The photochemical synthesis of 2-azabicyclo[3.2.0]heptanes, for instance, has been highlighted as a method for creating conformationally restricted analogues of proline, such as 2,3-ethanoproline. This approach demonstrates the compound's utility in synthesizing complex structures for pharmaceutical applications (Druzhenko et al., 2018).
Catalytic Potential in Organic Reactions
The catalytic potential of 7-azabicyclo[2.2.1]heptane derivatives has been investigated in the context of organic reactions, such as the direct aldol reaction. One study assessed the enantiopure form of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid and found it to be more selective than its monocyclic analogue beta-proline in catalyzing these reactions, indicating its significance in improving enantioselectivity in synthetic chemistry (Armstrong et al., 2009).
Synthesis of Conformationally Restricted Analogues
The synthesis of conformationally restricted analogues, such as nonchiral pipecolic acid analogues, from this compound has been described. These analogues serve as practical syntheses for compounds like 2-azabicyclo[3.1.1]heptane-1-carboxylic and others, demonstrating the compound's versatility in producing biologically relevant structures (Radchenko et al., 2009).
Aerobic Alcohol Oxidation
The compound's framework has been identified as optimal for certain hydroxylamines in the copper-cocatalyzed aerobic oxidation of alcohols. Derivatives like 8-Azabicyclo[3.2.1]octan-8-ol and 7-azabicyclo[2.2.1]heptan-7-ol have been shown to efficiently catalyze the oxidation of secondary alcohols to ketones, highlighting the compound's role in facilitating green chemistry applications (Toda et al., 2023).
Propiedades
IUPAC Name |
1-(7-azabicyclo[2.2.1]heptan-7-yl)-2-(2,4-difluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO/c15-10-2-1-9(13(16)8-10)7-14(18)17-11-3-4-12(17)6-5-11/h1-2,8,11-12H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAWTKAFVNACKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C(=O)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
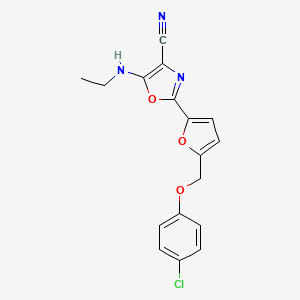


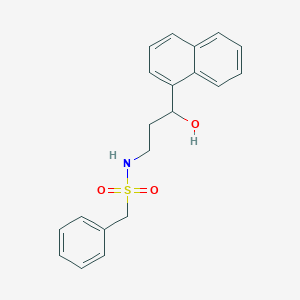

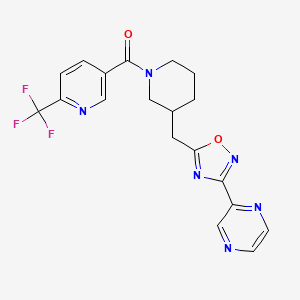
![5-(3,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2751721.png)
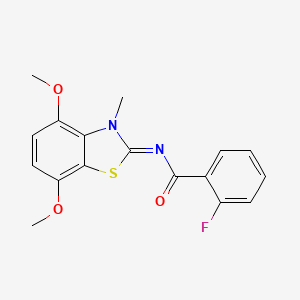
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2751723.png)
